1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-9-16-15(8-1)21-19(22-16)13-6-5-7-14(12-13)20-23-17-10-3-4-11-18(17)24-20/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYDWFIQGPJANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299862 | |
| Record name | 2,2'-(1,3-Phenylene)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29914-81-6 | |
| Record name | 29914-81-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(1,3-Phenylene)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Bis 1h Benzo D Imidazol 2 Yl Benzene and Its Structural Congeners
Classical Condensation Reactions of o-Phenylenediamine (B120857) with Isophthalic Acid or Isophthalaldehyde
The most traditional and widely employed method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-arylenediamine, such as o-phenylenediamine, with a carboxylic acid or its derivative. connectjournals.comnih.gov For the specific synthesis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene, the key precursors are two equivalents of o-phenylenediamine and one equivalent of isophthalic acid or a related dicarbonyl compound like isophthalaldehyde.
Conventional Thermal Reaction Protocols
Conventional synthesis typically relies on heating a mixture of the reactants at elevated temperatures for extended periods to drive the dehydration and cyclization process. connectjournals.comorgsyn.org For example, a general procedure involves refluxing o-phenylenediamine with a carboxylic acid. jocpr.com In a procedure for a structural analogue, 1,3,5-tris(1H-benzo[d]imidazole-2-yl) benzene (B151609) (TIBM), the reaction mixture of o-phenylenediamine and trimesic acid in polyphosphoric acid is heated to 230 °C for 12 hours. mdpi.com Another common thermal protocol involves heating o-phenylenediamine and formic acid on a water bath at 100°C for two hours. orgsyn.orgyoutube.com While effective, these methods often require high temperatures and long reaction times. connectjournals.com
The reaction between o-phenylenediamine and an aldehyde requires an oxidative cyclodehydrogenation of the intermediate Schiff base. orientjchem.org Direct condensation with aldehydes can sometimes lead to complex mixtures of products if not controlled properly. niscpr.res.in
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine, Trimesic Acid, PPA | 230 °C | 12 h | Not specified | mdpi.com |
| o-Phenylenediamine, Formic Acid | 100 °C (Water Bath) | 2 h | 83-85% | orgsyn.org |
| o-Phenylenediamine, Aldehydes/Carboxylic Acids, p-TSOH | 80 °C / Reflux | 2-3 h | High Percentage | orientjchem.org |
Acid-Catalyzed Cyclocondensation Mechanisms
The formation of the benzimidazole (B57391) ring is facilitated by an acid catalyst, which protonates the carbonyl group of the carboxylic acid or aldehyde, making it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine. nih.govorientjchem.org The mechanism proceeds through several key steps.
First, one of the amino groups of o-phenylenediamine attacks the activated carbonyl carbon. This is followed by the elimination of a water molecule to form a Schiff base intermediate (in the case of an aldehyde) or an N-acyl intermediate (in the case of a carboxylic acid). youtube.com The second amino group then attacks the imine carbon or the amide carbonyl in an intramolecular fashion. A second dehydration step occurs, leading to the formation of the five-membered imidazole (B134444) ring, resulting in the final benzimidazole product. youtube.com This cyclization is often the rate-determining step and is significantly accelerated by the acidic conditions. nih.gov
Efficacy of Dehydrating Agents (e.g., Polyphosphoric Acid) in Cyclization
The condensation reaction to form benzimidazoles involves the removal of two molecules of water. Therefore, the use of a strong dehydrating agent is crucial for driving the reaction to completion and achieving high yields. nih.govscispace.com Polyphosphoric acid (PPA) is one of the most effective and commonly used reagents for this purpose. nih.govmdpi.comacs.org
PPA serves a dual role as both an acid catalyst and a powerful dehydrating agent. researchgate.net It is a highly viscous liquid that facilitates the reaction by creating a homogenous medium and efficiently absorbing the water generated during the cyclization process. mdpi.comresearchgate.net The synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids in the presence of PPA is a well-established method that often proceeds with high efficiency, despite requiring harsh conditions such as high temperatures. mdpi.comscispace.comacs.org Other acidic agents like hydrochloric acid and p-toluenesulfonic acid (p-TSOH) also function as catalysts and aid in dehydration. nih.govorientjchem.org
Modernized and Sustainable Synthetic Approaches
In response to the drawbacks of classical methods, such as harsh reaction conditions and long durations, modern synthetic strategies have been developed. These approaches prioritize efficiency, reduced energy consumption, and alignment with the principles of green chemistry.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of benzimidazoles. jocpr.comrjptonline.org Microwave irradiation directly heats the polar reactants and solvents, leading to a rapid increase in temperature and significantly reduced reaction times—often from hours to minutes or even seconds. jocpr.comrjptonline.org
This technique has been successfully applied to the condensation of o-phenylenediamine with both aldehydes and carboxylic acids. For instance, one procedure describes the synthesis of benzimidazole derivatives by irradiating a mixture of o-phenylenediamine and an aldehyde for just 30 seconds at 200W, achieving a yield of 74.21%. rjptonline.org This rapid and efficient heating not only speeds up the reaction but can also lead to higher product purity and better yields compared to conventional heating methods. jocpr.commdpi.com The use of microwave irradiation is considered a significant advancement toward green and economical chemical synthesis. rjptonline.orgchemmethod.com
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | o-Phenylenediamine, Succinaldehyde | 200W, Alumina, Acetonitrile | 30 sec | 74.21% | rjptonline.org |
| Microwave | o-Phenylenediamine, Benzoic Acid | 400 MHz, Ethanol (B145695) | Not specified | Not specified | mdpi.com |
| Conventional | o-Phenylenediamine, Formic Acid | Reflux | Hours | Not specified | jocpr.com |
Green Chemistry Principles in Benzimidazole Formation
The application of green chemistry principles aims to make the synthesis of benzimidazoles more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. chemmethod.comtandfonline.com Key strategies include the use of eco-friendly solvents, recyclable catalysts, and solvent-free reaction conditions.
Several green methods have been developed, such as using water as a solvent with a magnetically recoverable nanocatalyst, which can be recycled multiple times without a significant loss in efficiency. tandfonline.com Another approach involves using ZnO nanoparticles as a highly effective and reusable catalyst in ethanol, which improves yields and reduces reaction times. nih.gov Solvent-free, or "dry media," reactions represent another important green methodology. For example, benzimidazoles have been synthesized by irradiating a mixture of o-phenylenediamine and a carboxylic acid on a solid support like bentonite (B74815) clay, completely eliminating the need for a solvent. researchgate.net These methods are advantageous due to their operational simplicity, reduced environmental impact, and economic viability. chemmethod.com
One-Pot Synthetic Strategies for Direct Compound Formation
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. A prevalent and effective one-pot method for the synthesis of this compound involves the condensation of isophthalic acid with o-phenylenediamine.
This reaction is typically carried out in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures. The PPA serves as both the solvent and the catalyst, facilitating the cyclodehydration of the intermediates. A similar strategy has been successfully employed for the synthesis of the analogous 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene from trimesic acid and o-phenylenediamine, highlighting the robustness of this approach. mdpi.com
The general reaction scheme is as follows:
Isophthalic acid + 2 equivalents of o-phenylenediamine → this compound
Table 1: Reaction Conditions for One-Pot Synthesis
| Reactants | Catalyst/Solvent | Temperature | Reaction Time | Yield |
|---|
This method is advantageous due to its operational simplicity and the high purity of the resulting product after precipitation and neutralization.
Rational Design and Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold is crucial for tailoring its properties for specific applications, such as in the development of novel ligands for metal complexes or advanced organic materials.
N-Alkylation and N-Arylation for Modulating Chemical Properties
Modification of the benzimidazole nitrogen atoms through N-alkylation and N-arylation is a powerful tool to alter the compound's solubility, electronic properties, and steric hindrance. These modifications can prevent hydrogen bonding and deprotonation, which can be critical in certain applications.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the benzimidazole rings can be achieved through reaction with various alkyl halides in the presence of a base. The choice of base and solvent can influence the selectivity and yield of the reaction.
Table 2: Representative N-Alkylation Reactions on Benzimidazole Scaffolds
| Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Methyl Iodide | K₂CO₃ | DMF | 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene |
N-Arylation: The introduction of aryl groups is typically accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations. These reactions often utilize aryl boronic acids as the arylating agent. N-arylation can significantly impact the photophysical properties of the molecule by extending the π-conjugated system.
Table 3: Representative N-Arylation Reactions on Benzimidazole Scaffolds
| Arylating Agent | Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Cu(OAc)₂ | Et₃N | 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene |
Regioselective Ring Substitution for Electronic Property Tuning
Introducing substituents onto the benzene rings of the benzimidazole units or the central phenyl linker allows for precise tuning of the molecule's electronic properties. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are common strategies.
The directing effects of the existing imidazole groups will influence the position of the incoming substituent. The imidazole ring is generally considered to be electron-withdrawing, which would direct incoming electrophiles to the meta-position on the central phenyl linker. However, the reactivity of the benzimidazole rings themselves must also be considered.
Regioselective Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The conditions can be controlled to favor mono- or di-nitration on the benzimidazole rings, which can subsequently be reduced to amino groups for further functionalization.
Regioselective Halogenation: Bromination, for example, can be carried out using N-bromosuccinimide (NBS) with a radical initiator. The position of bromination can be influenced by the solvent and reaction conditions, offering a handle for further cross-coupling reactions.
Table 4: Potential Regioselective Substitution Reactions
| Reaction | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1,3-Bis(nitro-1H-benzo[d]imidazol-2-yl)benzene |
The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels of the molecule, thereby tuning its optical and electronic properties.
Tailoring of the Inter-benzimidazole Linker for Conformational Control
While direct modification of the central phenyl ring in the pre-formed this compound is challenging, analogous structures can be synthesized from modified starting materials. For instance, using a pyridine-dicarboxylic acid instead of isophthalic acid would introduce a nitrogen atom into the linker, altering the bite angle and coordination properties of the resulting ligand.
Furthermore, introducing bulky substituents on the central linker can induce steric hindrance, forcing the benzimidazole rings to adopt a non-planar conformation. For example, the synthesis could start from a substituted isophthalic acid.
Table 5: Examples of Modified Linkers for Conformational Control
| Linker Precursor | Resulting Linker | Potential Conformational Effect |
|---|---|---|
| Pyridine-2,6-dicarboxylic acid | 2,6-pyridinediyl | Enforces a specific bite angle for metal coordination |
| 2-Methylisophthalic acid | 2-Methyl-1,3-phenylene | Induces a twisted conformation due to steric hindrance |
These strategies allow for the rational design of molecules with predefined conformational preferences, which is essential for creating tailored functional materials.
Coordination Chemistry and Metallosupramolecular Architectures of 1,3 Bis 1h Benzo D Imidazol 2 Yl Benzene
Ligand Design and Diverse Binding Modes of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
The strategic placement of two benzimidazole (B57391) units on a central phenyl ring at the 1 and 3 positions underpins the ligand's diverse coordination behavior. This design allows it to act as a flexible bidentate ligand or a rigid tridentate pincer ligand.
The primary coordination sites of this compound are the imine-like nitrogen atoms within the two benzimidazole rings. nih.gov These nitrogen atoms possess lone pairs of electrons that are readily available for donation to a metal center, making them effective Lewis bases. Benzimidazole and its derivatives are well-established in coordination chemistry for their ability to form stable complexes with a wide range of metal ions. nih.govresearchgate.net The presence of two such benzimidazole moieties allows the ligand to bridge two different metal centers or, more commonly, to chelate a single metal ion. rsc.org The N-H protons on the imidazole (B134444) rings can also be deprotonated, leading to anionic ligands that can form even stronger bonds with metal cations.
A significant feature of this compound is its ability to function as a tridentate NCN pincer ligand. researchgate.net This coordination mode is achieved through the activation and metallation of the C-H bond at the C2 position of the central benzene (B151609) ring, which is situated between the two benzimidazole substituents. This C-H bond is activated by its acidic nature, facilitated by the electron-withdrawing character of the adjacent heterocyclic rings. Upon deprotonation, the central carbon atom becomes an anionic donor site. This carbon donor, in conjunction with the two nitrogen atoms from the benzimidazole units, forms a stable, tridentate 'pincer' grip on the metal ion. researchgate.net This pincer framework imparts significant thermal and chemical stability to the resulting metal complexes.
When coordinating as a tridentate NCN pincer ligand, particularly with d⁸ transition metals like Palladium(II) or Platinum(II), the ligand typically enforces a square-planar geometry around the metal center. researchgate.net In such cases, the N, C, and N donor atoms occupy three of the four coordination sites in the equatorial plane. For other metal ions or under different reaction conditions where the ligand may act as a bidentate or bridging ligand, geometries such as tetrahedral or octahedral can be observed. rsc.orgresearchgate.net The formation of metal-organic frameworks (MOFs) using a related tri-substituted ligand, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, with metals like Cu(II) and Cr(III) highlights the potential for this ligand class to form extended, porous structures. mdpi.com
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
This ligand has been successfully complexed with a variety of transition metal ions. The synthesis often involves straightforward methods, such as refluxing the ligand with a metal salt. researchgate.netresearchgate.net For instance, pincer complexes of Pd(II) and Pt(II) have been synthesized by reacting the ligand with metal precursors like K₂PdCl₄ or K₂PtCl₄. researchgate.net The electrochemical oxidation of sacrificial metal anodes (such as Co, Ni, Cu, Zn) in a solution containing the ligand is another effective method for synthesizing homoleptic and heteroleptic complexes. rsc.org The resulting complexes are typically characterized using a suite of spectroscopic and analytical techniques, including ¹H NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm their structures. rsc.orgresearchgate.net
| Metal Ion | Coordination Mode | Typical Geometry | Synthetic Method | Reference |
|---|---|---|---|---|
| Pd(II) | Tridentate NCN Pincer | Square-planar | Reaction with K₂PdCl₄ | researchgate.net |
| Pt(II) | Tridentate NCN Pincer | Square-planar | Reaction with K₂PtCl₄ in acetic acid | researchgate.net |
| Cu(II) | Bidentate / Bridging | Square-planar / Octahedral | Reaction with metal salt / Electrosynthesis | rsc.orgresearchgate.net |
| Ni(II) | Bidentate / Bridging | Tetrahedral / Octahedral | Reaction with metal salt / Electrosynthesis | rsc.orgresearchgate.net |
| Co(II) | Bridging Dimer | Hexa-coordinated | Electrosynthesis | rsc.org |
| Zn(II) | Bidentate / Bridging | Tetrahedral | Electrosynthesis | rsc.org |
| Ir(III) | Tridentate NCN Pincer | Octahedral | Reaction with Ir precursor followed by transmetalation | acs.org |
Controlling the metal-to-ligand stoichiometry is crucial for isolating the desired product, whether it be a mononuclear, binuclear, or polymeric species. Several factors can be adjusted to achieve this control:
Reactant Ratios: The simplest method is to control the molar ratio of the metal salt to the ligand during synthesis. A 1:1 ratio is often employed to favor the formation of mononuclear pincer complexes. researchgate.net
Reaction Conditions: Temperature, reaction time, and choice of solvent play a significant role. For example, the synthesis of certain platinum complexes is achieved by refluxing in acetic acid, which facilitates the cyclometalation step for pincer formation. researchgate.net
Electrochemical Synthesis: This technique allows for precise control over the formation of complexes by using a sacrificial metal anode. The applied potential can influence the oxidation state of the metal and the subsequent coordination, affording high-purity products. rsc.org
Use of Additives: In some syntheses, bases are added to facilitate the deprotonation of the N-H or C-H bonds, while specific counter-ions (e.g., triflate) can be introduced to yield cationic complexes. researchgate.net The synthesis of a copper-based MOF from a related ligand involved the addition of hydrofluoric acid as a modulator. mdpi.com
These methodologies provide a toolkit for chemists to direct the self-assembly process and synthesize specific metallosupramolecular architectures with desired properties.
Structural Diversity in Coordination Polymers and Discrete Complexes
The flexible yet sterically defined nature of this compound, hereafter referred to as L, makes it a versatile building block in the construction of a wide array of metallosupramolecular structures. The final architecture of the resulting metal complex is highly dependent on the coordination preferences of the metal center, the nature of the counter-anion, and the reaction conditions. Research has demonstrated that this ligand can participate in the formation of both extended coordination polymers and finite, discrete complexes. The interplay between the metal ion's geometry and the anion's coordinating ability dictates the dimensionality and topology of the assembly.
Detailed crystallographic studies have revealed a remarkable structural diversity, particularly in complexes with silver(I) and manganese(II). The choice of the metal salt has a profound influence, guiding the self-assembly process towards either one-dimensional (1D) helical chains, discrete dinuclear macrocycles, or two-dimensional (2D) networks.
With silver(I), the counter-anion plays a critical role in directing the final structure. When silver nitrate (B79036) is used, a one-dimensional helical coordination polymer with the formula Ag(L) is formed. In this structure, each Ag(I) ion is coordinated by two nitrogen atoms from two different L ligands, which act as bridging units to propagate the helical chain.
In contrast, when the weakly coordinating perchlorate (B79767) anion is employed with a silver(I) salt, the assembly process yields a discrete dinuclear [2+2] macrocyclic complex, formulated as Ag₂(L)₂₂. In this arrangement, two L ligands bridge two silver(I) centers, forming a closed, cyclic structure rather than an extended polymer. This highlights how a non-coordinating anion can favor the formation of finite molecular architectures.
The coordination behavior with manganese(II) further underscores the structural versatility of L. The reaction with manganese(II) thiocyanate (B1210189) results in the formation of a two-dimensional coordination polymer with the formula [Mn(L)(NCS)₂]. In this network, the L ligands bridge Mn(II) centers, which are also coordinated by two thiocyanate anions. This arrangement extends in two dimensions, creating a sheet-like structure.
Interactive Data Table of Selected Coordination Complexes
| Formula | Metal Ion | Counter-Anion | Structural Motif | Dimensionality |
| Ag(L) | Ag(I) | NO₃⁻ | Helical Chain | 1D Polymer |
| Ag₂(L)₂₂ | Ag(I) | ClO₄⁻ | Dinuclear Macrocycle | 0D Discrete |
| [Mn(L)(NCS)₂] | Mn(II) | NCS⁻ | Network | 2D Polymer |
Catalytic Applications of 1,3 Bis 1h Benzo D Imidazol 2 Yl Benzene Derived Metal Complexes
Homogeneous Catalysis Utilizing Derived Metal Complexes
Metal complexes featuring bis(benzimidazole) and their corresponding NHC analogues are highly effective homogeneous catalysts for a variety of organic transformations. The chelate effect provided by the bidentate nature of these ligands often enhances catalytic stability and activity.
Metal complexes with benzimidazole-containing ligands are known to catalyze various oxidation reactions. Although specific examples using the title compound are not available, related complexes are active in the oxidation of substrates like alcohols and amines. The electronic properties of the benzimidazole (B57391) ring can be tuned to modulate the redox potential of the metal center, influencing catalytic efficiency.
Benzimidazole-based ligands form robust complexes with metals like rhodium, palladium, and ruthenium, which are active in hydrogenation reactions. researchgate.net These catalytic systems are employed for the reduction of various functional groups.
Hydrogenation of Nitroarenes: The reduction of nitroarenes to anilines is a crucial industrial process. Catalysts bearing benzimidazole ligands have been shown to facilitate this transformation effectively. researchgate.net
Polymerization and Hydrogenation: Benzimidazole derivatives are also used in catalysts for reactions such as the polymerization of butadiene and the N-alkylation of amines with alcohols. researchgate.net
The most prominent application of this class of ligands is in palladium-catalyzed cross-coupling reactions. The corresponding N-heterocyclic carbenes (NHCs), formed by deprotonating the benzimidazolium salt precursors, are particularly effective.
Suzuki-Miyaura Coupling: Palladium complexes of bis(benzimidazolium) salts act as efficient pre-catalysts for the Suzuki-Miyaura reaction, which forms C-C bonds between aryl halides and boronic acids.
Hydroamination: Gold(I) complexes bearing related NHC ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), are effective catalysts for alkene hydroamination reactions. beilstein-journals.org
Other Coupling Reactions: Various benzimidazole-based catalytic systems have been developed for C-H carboxylation of benzoxazoles, A³-coupling reactions (aldehyde-alkyne-amine), and the cycloaddition of azides with alkynes. beilstein-journals.org
Due to the lack of specific data for 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene, a data table for these reactions cannot be provided.
Kinetic and mechanistic studies are fundamental to understanding and optimizing catalytic systems. For related NHC-metal complexes, studies often focus on:
Catalyst Initiation: Investigating the dissociation of precursor ligands to form the active catalytic species.
Substrate Activation: Examining the mechanism of substrate coordination and activation, such as the oxidative addition step in cross-coupling cycles.
Ligand Effects: Correlating the electronic and steric properties of the benzimidazole or NHC ligand with catalytic turnover frequency and selectivity. For instance, modifying the substituents on the benzimidazole backbone can significantly impact catalyst performance.
Heterogeneous Catalysis Incorporating Benzimidazole Moieties
Immobilizing benzimidazole-based catalysts onto solid supports can enhance their stability and recyclability, which are key advantages for industrial applications.
Polymer-Supported Catalysts: Benzimidazole ligands can be attached to polymer backbones. These materials can then coordinate with metal ions to create recyclable heterogeneous catalysts for reactions like hydrogenation. researchgate.net
Metal-Organic Frameworks (MOFs): While not used for catalysis in the available literature, a structurally similar ligand, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, has been used to construct MOFs for gas adsorption. mdpi.com This demonstrates the potential for using such ligands to create porous, crystalline materials that could serve as platforms for heterogeneous catalysis. The synthesis of benzimidazole derivatives is often accomplished using various heterogeneous catalysts, highlighting the synergy between these fields. doi.orgresearchgate.net
Supramolecular Chemistry and Advanced Material Science Incorporations
Self-Assembly Principles and Non-Covalent Interactions
Role of Hydrogen Bonding Networks (N-H⋯Cl, C-H⋯Cl) in Crystal Engineering
Hydrogen bonding is a primary directional force in the crystal engineering of benzimidazole-containing compounds. The benzimidazole (B57391) rings possess both hydrogen bond donors (the N-H group) and acceptors (the imine nitrogen atom), enabling the formation of robust and predictable structural motifs.
Analysis of Aromatic π-π Stacking Interactions in Molecular Packing
Aromatic π-π stacking is another crucial non-covalent interaction that influences the molecular arrangement of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene. These interactions occur between the electron-rich aromatic rings of the benzimidazole and central benzene (B151609) units. Benzimidazole derivatives are noted for their interesting ligating behavior, acting as π-donors, which facilitates these stacking arrangements researchgate.net.
In related crystal structures, π-π interactions have been observed with centroid-centroid distances ranging from 3.5826 Å to 3.9681 Å researchgate.net. These interactions, which can be in a parallel-displaced or T-shaped arrangement, work in concert with hydrogen bonds to create a densely packed and stable crystal structure. The interplay between these forces is a key aspect of crystal engineering, allowing for the design of solids with specific topologies. The Crystallography Open Database (COD) lists several crystal structures containing this compound, under the deposition numbers 2214966, 2216051, 2217403, and 8102680, which contain detailed information on its molecular packing nih.gov.
Investigation of Co-crystallization Phenomena with Organic Acids
The co-crystallization of active pharmaceutical ingredients with conformers like organic acids is a common strategy in crystal engineering to modify physicochemical properties. However, specific studies detailing the co-crystallization of this compound with organic acids are not extensively reported in the surveyed scientific literature. The potential for such co-crystals exists due to the hydrogen bonding capabilities of the benzimidazole N-H and nitrogen acceptor sites, which could readily interact with the carboxylic acid groups of co-formers.
Integration into Metal-Organic Frameworks (MOFs) as Organic Linkers
The rigid structure and divergent coordination sites of benzimidazole-based ligands make them excellent building blocks for the construction of metal-organic frameworks (MOFs). These crystalline materials are renowned for their high porosity and tunable properties, with applications in gas storage and separation.
Design and Synthesis Strategies for Benzimidazole-Based MOF Structures
While the direct use of this compound as a primary linker is not widely documented, extensive research has been conducted on its close analogue, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) , providing significant insight into the design strategies for this class of MOFs. researchgate.netnih.govcrystallography.net
The synthesis of the TIBM linker is achieved through a condensation reaction between trimesic acid and o-phenylenediamine (B120857) in polyphosphoric acid at elevated temperatures. nih.gov The resulting rigid, tripodal ligand is then used in solvothermal reactions with various metal salts (e.g., of Cu, Cr, Al) to produce novel MOFs. researchgate.netnih.gov This method allows for the creation of crystalline powders with defined morphologies and thermal stability. The presence of secondary and tertiary amines within the imidazole (B134444) rings is crucial for coordination with the metal ions, forming the nodes of the porous framework. nih.gov
Gas Adsorption and Selective Separation Properties (e.g., CO2/N2) within MOFs
MOFs constructed from benzimidazole-based linkers, such as TIBM, have demonstrated significant promise for gas adsorption and separation, particularly for CO2 capture. The properties of the resulting MOF, including pore size and surface area, can be tuned by changing the metal ion used during synthesis. nih.gov
For example, a series of MOFs created with the TIBM linker showed different affinities for carbon dioxide. The TIBM-Cu MOF exhibited a superior CO2 adsorption capacity of 3.60 mmol/g at 1 bar and 298 K, a performance attributed to the presence of open copper sites. researchgate.netnih.govcrystallography.net This was significantly higher than the capacities of TIBM-Al (2.1 mmol/g) and TIBM-Cr (1.6 mmol/g). researchgate.netnih.gov
Furthermore, these MOFs show excellent selectivity for CO2 over N2, a critical factor for post-combustion carbon capture. The TIBM-Cu MOF demonstrated a high CO2/N2 selectivity of 53, outperforming TIBM-Al (35) and TIBM-Cr (10). nih.govcrystallography.net This selectivity is driven by the high porosity and the specific chemical interactions between CO2 and the framework's interior surface.
Interactive Table: CO2 Adsorption and Selectivity in TIBM-based MOFs
| MOF Name | Metal Ion | CO2 Adsorption Capacity (mmol/g at 298K, 1 bar) | CO2/N2 Selectivity | Reference |
| TIBM-Cu | Copper (Cu) | 3.60 | 53 | researchgate.netnih.govcrystallography.net |
| TIBM-Al | Aluminum (Al) | 2.10 | 35 | researchgate.netnih.govcrystallography.net |
| TIBM-Cr | Chromium (Cr) | 1.60 | 10 | researchgate.netnih.govcrystallography.net |
Catalytic Activity Exhibited by MOF Architectures
Coordination polymers and metal-organic frameworks (MOFs) derived from bis(benzimidazole) ligands are recognized for their potential in catalysis. While extensive data on MOFs built specifically from this compound for traditional heterogeneous catalysis is limited, related coordination polymers are known to exhibit photocatalytic activity in the degradation of dyes like methylene (B1212753) blue. researchgate.net
A direct application of the catalytic properties of a complex of this ligand has been demonstrated in the field of electrochemical sensing. A dual-core silver(I) complex, Ag2(H2bbimb)22 (where H2bbimb is this compound), was used to create a bulk-modified carbon paste electrode (Ag-CPE) for the detection of hydrogen peroxide (H2O2). researchgate.netresearchgate.net This sensor operates through the electrocatalytic reduction of H2O2 at the modified electrode surface. The Ag-CPE sensor demonstrated a linear response to H2O2 over a wide concentration range and a low detection limit, showcasing the ligand's role in facilitating catalytically active metal centers. researchgate.netresearchgate.net Furthermore, derivatives of bis(2-benzimidazoles) have been generally investigated for their potential as polymerization catalysts. researchgate.net
Table 1: Performance of an Electrocatalytic Sensor Based on a this compound-Ag(I) Complex
| Parameter | Value | Reference |
| Analyte | Hydrogen Peroxide (H2O2) | researchgate.netresearchgate.net |
| Electrode | Ag2(H2bbimb)22-CPE | researchgate.netresearchgate.net |
| Linear Response Range | 0.5 µM to 4.0 mM | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | 0.45 µM | researchgate.netresearchgate.net |
Development of Luminescent Materials and Optoelectronic Devices
The extended π-conjugated system of this compound makes it and its derivatives suitable for applications in luminescent materials and optoelectronic devices. The benzimidazole units can be readily coordinated to various metal ions, allowing for the fine-tuning of photophysical properties.
Spectroscopic Analysis of Photophysical Properties in Metal Complexes
The ligand this compound serves as an excellent scaffold for creating luminescent metal complexes. researchgate.net Its NCN pincer-type coordination pocket binds tightly to metal ions, and the resulting photophysical properties are highly dependent on the chosen metal center. researchgate.netresearchgate.net
Platinum(II) complexes featuring a similar 1,3-bis(imidazol-2-yl)benzene core are known to be luminescent, with emissions in the green region of the spectrum (510–550 nm) that have a significant ligand-centered character. researchgate.net The formation of cobalt(II) complexes with this compound has been reported to yield both binuclear and 1D polymeric structures, which exhibit specific magnetic properties. researchgate.netkyushu-u.ac.jp Furthermore, related copper(I) pincer complexes show intense orange-red luminescence (around 610 nm) originating from a triplet intraligand charge transfer state in their solid form at room temperature. researchgate.net Zinc(II) complexes based on a related bis(benzimidazole) ligand have been noted for their blue fluorescence. researchgate.net
Table 2: Photophysical Properties of Metal Complexes with Benzimidazole-Based Ligands
| Metal Ion | Ligand Type | Emission Color | Wavelength (λmax) | Reference |
| Platinum(II) | 1,3-bis(imidazol-2-yl)benzene core | Green | 510-550 nm | researchgate.net |
| Copper(I) | NCN Pincer | Orange-Red | ~610 nm | researchgate.net |
| Zinc(II) | 1,2-bis(2-benzimidazolyl)benzene | Blue | Not specified | researchgate.net |
| Silver(I) | This compound | Not specified | Not specified | researchgate.netresearchgate.net |
| Cobalt(II) | This compound | Not specified | Not specified | researchgate.netkyushu-u.ac.jp |
Potential Applications in Light-Emitting Diodes (LEDs)
While direct use of this compound in organic light-emitting diodes (OLEDs) is not extensively documented, its structural analogues have shown significant promise. Benzimidazole derivatives are widely recognized for their electron-transporting capabilities, which are crucial for efficient OLED performance. researchgate.net
For instance, a dimer of N-arylbenzimidazole (DPBI), which is structurally related to the title compound, has been successfully employed as both an electron-transporting material and a host for a blue-emitting dopant. researchgate.net An OLED device using this DPBI material achieved a luminance of 1260 cd/m² and a current efficiency of approximately 0.50 cd/A. researchgate.net The strong electron-withdrawing nature of the benzimidazole moiety makes these compounds well-suited for use as host materials or as electron transporters in various OLED architectures. researchgate.net The potential for this compound in this field is therefore high, given the performance of closely related molecules.
Chiroptical Properties: Circularly Polarized Luminescence (CPL) and its Regulation
Information regarding the chiroptical properties and the generation of circularly polarized luminescence (CPL) from materials based on this compound is not available in the provided search results.
Polymeric Materials and Composites
The bifunctional nature of this compound, with two reactive N-H sites on the benzimidazole rings, allows it to be used as a key component in the synthesis of high-performance polymers.
Utilization as Cross-linking Agents and Co-monomers in Polymer Synthesis
This compound (also referred to as mBBIB or a PBI-unit) is a recognized monomer for the synthesis of N-substituted polybenzimidazoles (PBIs). researchgate.net These soluble high-performance polymers are prepared through an aromatic nucleophilic displacement reaction where the N-H sites of the mBBIB monomer react with activated aromatic difluorides. researchgate.net The resulting polymers exhibit excellent thermal properties, including high glass transition temperatures (Tg) above 210 °C and decomposition temperatures (TD) exceeding 430 °C. researchgate.net
In addition to its role as a monomer, the compound has been used as an accelerator in the cross-linking of epoxy resin systems. researchgate.net Infrared spectroscopy studies suggest that both the secondary (N-H) and tertiary (=N-) nitrogen atoms of the benzimidazole rings are involved in the curing mechanism. researchgate.net The compound is also studied as a monomeric model (PBI-unit) to understand the adsorption behavior of PBI polymers onto carbon materials, which is relevant for developing improved fuel cell catalysts and other carbon-based composites. researchgate.net
Table 3: Properties of N-Substituted Polybenzimidazoles from 1,3-Bis(2-benzimidazolyl)benzene Monomer
| Property | Value | Reference |
| Monomer | 1,3-bis(2-benzimidazolyl)benzene (mBBIB) | researchgate.net |
| Polymerization Method | Aromatic Nucleophilic Displacement | researchgate.net |
| Glass Transition Temp. (Tg) | > 210 °C | researchgate.net |
| Decomposition Temp. (TD) | > 430 °C | researchgate.net |
| Solubility | Good in specific solvents | researchgate.net |
Impact on Enhanced Thermal and Mechanical Properties of Polymeric Systems
The incorporation of benzimidazole moieties into polymer backbones is a well-established strategy for developing high-performance materials with exceptional thermal and mechanical stability. While direct studies on the use of this compound as a comonomer or additive are emerging, extensive research on polymers containing similar benzimidazole units provides strong evidence of its potential to significantly enhance polymer properties. The rigid and aromatic nature of the benzimidazole ring, coupled with its ability to form strong intermolecular hydrogen bonds, contributes to these improvements.
Research on various polyimides and polyamides containing benzimidazole units has consistently demonstrated remarkable enhancements in their thermal and mechanical performance. For instance, a series of copolyimide films containing bi-benzimidazole moieties exhibited high glass transition temperatures (Tg) ranging from 408 to 438 °C and initial thermal decomposition temperatures between 550 and 580 °C. researchgate.net These films also displayed impressive mechanical properties, with tensile strengths of 123-233 MPa and tensile moduli of 2.66-12.84 GPa, which could be further enhanced to 195-554 MPa and 4.69-38.57 GPa, respectively, upon stretching. researchgate.net
Similarly, poly(benzimidazole-imide)s have shown excellent thermal stability with glass transition temperatures between 334 °C and 412 °C and 5% weight loss temperatures exceeding 540 °C in a nitrogen atmosphere. researchgate.net These polymers also formed tough, flexible films with outstanding mechanical properties, including tensile strengths of 177 MPa to 224 MPa and tensile moduli of 3.5 GPa to 5.7 GPa. researchgate.net The introduction of benzimidazole units into polyimide foams has also been shown to increase the glass transition temperature by approximately 50 °C and improve compressive strength to a range of 0.30-0.75 MPa, which is superior to commercial polyimide foams of similar density. researchgate.net
The mechanism behind these enhancements lies in the introduction of the rigid benzimidazole structure, which restricts segmental motion within the polymer chains, and the formation of a robust network of intermolecular hydrogen bonds. researchgate.netresearchgate.net These interactions effectively increase the energy required for thermal degradation and mechanical deformation. Poly(arylene ether benzimidazole)s, for example, have exhibited tensile strengths between 121-157 MPa and tensile moduli of 3.7-4.5 GPa, with good retention of these properties at elevated temperatures. kpi.ua
The following interactive data table summarizes the thermal and mechanical properties of various benzimidazole-containing polymers, illustrating the significant improvements imparted by the benzimidazole moiety.
| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| Copolyimides with bi-benzimidazole | 408-438 °C | 550-580 °C | 123-233 | 2.66-12.84 | researchgate.net |
| Stretched Copolyimides with bi-benzimidazole | - | - | 195-554 | 4.69-38.57 | researchgate.net |
| Poly(benzimidazole-imide)s | 334-412 °C | >540 °C | 177-224 | 3.5-5.7 | researchgate.net |
| Polyimide foams with benzimidazole | Increased by ~50 °C | - | 0.30-0.75 | - | researchgate.net |
| Poly(arylene ether benzimidazole)s | 264-352 °C | ~475 °C (in N2) | 121-157 | 3.7-4.5 | kpi.ua |
| N-phenyl-poly(benzimidazole imide) | up to 425 °C | - | >100 | >2 | rsc.org |
These findings collectively suggest that the incorporation of this compound into polymeric systems, either as a monomer or an additive, holds significant promise for the development of next-generation high-performance materials with superior thermal and mechanical properties.
Liquid Crystalline Materials
The rigid, planar, and anisotropic molecular structure of this compound makes it an excellent candidate for the construction of liquid crystalline materials. The benzimidazole moieties can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of molecules into ordered mesophases.
The potential for bis(benzimidazole) derivatives to form liquid crystals is supported by studies on related compounds. For example, the supramolecular assembly of bis(benzimidazole)pyridine has been shown to create highly birefringent materials, a key characteristic of liquid crystals. nih.gov The formation of these materials relies on a complex network of hydrogen bonds and metal coordination to align the anisotropic building blocks. nih.gov
Furthermore, research into imidazole-based compounds has demonstrated their utility in creating liquid crystalline materials. nih.gov Imidazole derivatives have been shown to exhibit enantiotropic smectic C phases with good thermal stability. nih.gov The imidazole ring is considered an excellent building block for such materials due to its electron-withdrawing nature and coplanarity, which facilitate the necessary intermolecular interactions for mesophase formation. nih.gov
The principle of using hydrogen bonding to induce liquid crystalline behavior in non-mesogenic compounds is well-established in supramolecular chemistry. This approach has been successfully applied to create novel liquid crystalline materials from various building blocks, including those containing pyridine (B92270) and oxadiazole rings. nih.gov Given that this compound possesses two N-H protons and multiple nitrogen atoms capable of acting as hydrogen bond donors and acceptors, it is highly plausible that it can form supramolecular liquid crystals through hydrogen bonding with complementary molecules.
The structural similarity of this compound to other known liquid crystal precursors, such as those based on 1,3-disubstituted benzene rings, further supports its potential in this field. The bent shape imparted by the 1,3-substitution pattern can lead to the formation of unique mesophases. While some 1,3-disubstituted systems with oxadiazole units did not exhibit mesomorphism due to a strong bend, subtle changes in molecular structure can significantly influence liquid crystalline behavior. researchgate.net
Biological and Biomedical Research Investigations
Molecular Mechanism of Biological Activity
The biological effects of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene derivatives are rooted in their interactions with essential biological macromolecules. The benzimidazole (B57391) rings are key to this activity, facilitating hydrogen bonds, π-π stacking, and other non-covalent interactions that can modulate the function of their molecular targets.
Bis-benzimidazole derivatives are recognized as DNA minor groove-binding ligands (MGBLs). nih.gov Their molecular shape allows them to fit snugly into the minor groove of the DNA double helix, a region crucial for the regulation of gene expression. This binding is stabilized by a combination of forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov Studies have shown that these compounds preferentially bind to AT-rich sequences within the DNA minor groove. nih.gov This interaction is a critical first step in their mechanism of action, leading to the disruption of normal DNA processes and downstream cellular effects. nih.gov
The interaction of bis-benzimidazole derivatives with DNA extends beyond simple groove binding. By interfering with DNA-mediated enzymatic processes, these compounds can inhibit the proliferation of cancer cells. nih.gov Thermal denaturation experiments have confirmed the binding of these derivatives to DNA oligonucleotides. For instance, studies on various bis-benzimidazole derivatives showed an increase in the melting temperature (ΔTm) of DNA oligomers upon binding, indicating a stabilizing interaction. acs.org This interference with DNA structure and stability can trigger cellular damage responses. Notably, certain potent derivatives have been shown to induce cell cycle arrest at the G2/M phase, which suggests that the DNA damage caused by the compound is significant and difficult for the cell to repair, ultimately leading to a halt in cell division. nih.govacs.org
A significant aspect of the biological activity of this class of compounds is their ability to inhibit key enzymes. Research has demonstrated that specific bis-benzimidazole derivatives can act as potent enzyme inhibitors. One derivative, identified as 12b in a research study, exhibited 50% inhibition of DNA relaxation by human topoisomerase I at a concentration of 16 μM. nih.govacs.org Topoisomerase I is a critical enzyme for resolving DNA supercoiling during replication and transcription; its inhibition leads to DNA strand breaks and cell death, a common mechanism for anticancer drugs. Furthermore, the broader benzimidazole scaffold has been associated with the inhibition of other enzymes, such as acetylcholinesterase, butyrylcholinesterase, and various protein kinases, highlighting the versatility of this chemical structure in targeting different enzymatic pathways. researchgate.netmdpi.com
Assessment of Anticancer and Cytotoxic Potentials
Derivatives of this compound have been a focal point of anticancer research due to their ability to interact with DNA and inhibit crucial cellular enzymes. nih.gov Extensive screening has validated their cytotoxic effects against a wide range of human cancer cell lines.
In one major study, newly synthesized bis-benzimidazole (BBZ) derivatives were evaluated against the National Cancer Institute's panel of 60 human cancer cell lines. nih.govacs.org Several of these compounds demonstrated significant growth inhibition.
Table 1: Cytotoxic Activity of Selected Bis-benzimidazole Derivatives
| Compound | Growth Inhibition (GI₅₀) Range (µM) | Target | Reference |
|---|---|---|---|
| 11a | 0.16 - 3.6 | Panel of 60 human cancer cell lines | nih.govacs.org |
| 12a | 0.16 - 3.6 | Panel of 60 human cancer cell lines | nih.govacs.org |
| 12b | 0.16 - 3.6 | Panel of 60 human cancer cell lines | nih.govacs.org |
Data sourced from studies on a panel of 60 human cancer cell lines.
Other related benzimidazole derivatives have also shown potent antiproliferative activity. For example, certain 4-(1H-benzimidazol-2-yl)benzene-1,3-diols displayed cytotoxicity against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines, with some derivatives exhibiting activity comparable to the established chemotherapy drug cisplatin. researchgate.netresearchgate.net Similarly, benzimidazole-benzohydrazide hybrids have shown IC₅₀ values between 7.82 and 10.21 μM against various cancer cells. mdpi.com
Evaluation of Antimicrobial Efficacy Against Pathogens
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. nih.gov This has prompted investigations into the efficacy of this compound and its analogues against various microbial pathogens. Research has shown that derivatives of this structure possess significant activity against both bacteria and fungi.
Studies on related 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have yielded promising results, with several compounds demonstrating high potency against clinically relevant microbes. nih.gov These compounds have shown particular efficacy against Gram-positive bacteria and fungi. nih.gov
Table 2: Antimicrobial Activity of Selected Indolyl-Benzimidazole Derivatives
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 3ao | Staphylococcus aureus | < 1 | nih.gov |
| 3aq | Staphylococcus aureus | < 1 | nih.gov |
| 3ag | Mycobacterium smegmatis | 3.9 | nih.gov |
| 3ag | Candida albicans | 3.9 | nih.gov |
| 3aq | Candida albicans | 3.9 | nih.gov |
Data represents the minimum concentration of the compound required to inhibit the visible growth of the microorganism.
The findings indicate that these compounds are not only effective at inhibiting microbial growth but can also prevent the formation of biofilms, which are structured communities of microbes that are notoriously difficult to treat. nih.gov
Development of Chemical and Fluorescent Sensors for Biological Analytes
The inherent photophysical properties of aromatic heterocyclic systems like bis-benzimidazoles make them attractive candidates for the development of chemical and fluorescent sensors. mdpi.com These compounds can be designed to change their color or fluorescence intensity upon binding to a specific analyte.
While research on this compound itself as a sensor is emerging, related structures have demonstrated significant potential. For instance, coordination complexes involving bis-imidazole ligands have been successfully used as highly sensitive fluorescent sensors for detecting nitroaromatic compounds like nitrobenzene. mdpi.com Other related heterocyclic structures, such as 2,1,3-benzothiadiazoles and benzothiazoles, are versatile fluorophore building blocks used to design optical sensors for a wide array of analytes, including metal ions, anions, and biological macromolecules like cholesterol and DNA. researchgate.netresearchgate.net These sensors operate through mechanisms like photoinduced electron transfer or intramolecular charge transfer, where the interaction with the analyte perturbs the electronic structure of the fluorophore, leading to a detectable optical signal. researchgate.net
Sensing Applications for Metal Ions in Biological Contexts
The benzimidazole scaffold is a well-established component in the design of fluorescent chemosensors for metal ions due to its ability to coordinate with various metal centers. The nitrogen atoms within the imidazole (B134444) ring system can act as binding sites, and upon complexation with a metal ion, the electronic properties of the molecule are altered, often leading to a discernible change in its fluorescence emission. While direct studies on this compound for biological metal ion sensing are not extensively documented, the behavior of structurally related benzimidazole derivatives provides a strong basis for its potential in this area.
For instance, a benzimidazole-containing compound, 2,4-di-tert-butyl-6-(5,6-dihydro benzo semanticscholar.orgrsc.org imidazo (B10784944) [1,2-c] quinazolin-6-yl)-phenol), has been demonstrated as a "turn-on" fluorescent sensor for zinc ions (Zn²⁺) at physiological pH. nih.gov This sensor exhibited high selectivity for Zn²⁺ with a detection limit as low as 39.91 nM and was successfully applied for imaging the intercellular distribution of Zn²⁺ in Candida sp. cells. nih.gov The mechanism involves a chelation-enhanced fluorescence (CHEF) process, where the binding of Zn²⁺ restricts intramolecular rotation and enhances the fluorescence intensity. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit sensitivity towards biologically relevant metal ions like Zn²⁺ through a similar fluorescence enhancement mechanism.
Furthermore, novel benzimidazole-based conjugated polyelectrolytes have been synthesized and shown to be effective fluorescent sensors for specific metal ions in aqueous solutions. nih.gov One such polymer demonstrated excellent selectivity and sensitivity for the Fe³⁺ ion. nih.gov Another related benzimidazole-based sensor was developed for the selective "turn-off" detection of mercury (II) ions. researchgate.net These examples underscore the versatility of the benzimidazole unit in creating selective metal ion sensors. The presence of two benzimidazole units in this compound could potentially lead to cooperative binding effects, possibly enhancing its sensitivity and selectivity for certain metal ions.
Table 1: Examples of Benzimidazole-Based Fluorescent Metal Ion Sensors and Their Performance
| Sensor Compound | Target Ion | Sensing Mechanism | Detection Limit | Biological Application | Reference |
| 2,4-di-tert-butyl-6-(5,6-dihydro benzo semanticscholar.orgrsc.org imidazo [1,2-c] quinazolin-6-yl)-phenol) | Zn²⁺ | Turn-on Fluorescence (CHEF) | 39.91 nM | Imaging in Candida sp. cells | nih.gov |
| Benzimidazole-based conjugated polyelectrolyte | Fe³⁺ | Fluorescence Quenching | Not Specified | Detection in aqueous solution | nih.gov |
| Benzimidazole and 3,4-propylenedioxythiophene (B118826) based sensor | Hg²⁺ | Turn-off Fluorescence | Not Specified | Detection of mercury (II) | researchgate.net |
Detection of Small Organic Molecules (e.g., picric acid) in Biological Systems
The detection of nitroaromatic compounds, such as picric acid, is of significant interest due to their explosive nature and toxicity. Fluorescent chemosensors offer a highly sensitive method for their detection. Benzimidazole derivatives have emerged as promising candidates for this purpose, primarily through a fluorescence quenching mechanism.
Research on a closely related compound, 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene, has demonstrated its utility as a fluorescent chemosensor for nitroaromatic explosives. nih.gov Derivatives of this compound have shown high selectivity and sensitivity for picric acid. nih.gov The detection mechanism is typically based on photoinduced electron transfer (PET) from the electron-rich benzimidazole derivative (the fluorophore) to the electron-deficient nitroaromatic compound (the quencher). Upon interaction, the fluorescence of the sensor is "turned off."
A study on imidazole-based fluorescent probes highlighted their ability to selectively recognize picric acid over other nitroaromatic compounds. rsc.org The Stern-Volmer quenching constant, which indicates the sensitivity of the quenching process, was found to be 6.68 × 10⁶ M⁻¹, with a detection limit of 446 ppb. rsc.org Another pyrazoline-based fluorescent probe also showed effective identification of picric acid with a quenching efficiency of up to 82% and a detection limit of 1.1 μM. researchgate.netnih.gov The mechanism was attributed to a combination of fluorescence resonance energy transfer (FRET) and PET. researchgate.netnih.gov
While direct experimental data for this compound in picric acid sensing is not available in the reviewed literature, its structural analogy to highly effective benzimidazole-based sensors strongly suggests its potential for this application. The electron-rich nature of the bis-benzimidazole system would likely make it an effective PET donor, leading to fluorescence quenching in the presence of electron-deficient analytes like picric acid. The potential for this compound to be used in biological systems is significant, as picric acid is a known environmental and biological toxin.
Table 2: Performance of Related Benzimidazole and Imidazole-Based Fluorescent Sensors for Picric Acid
| Sensor Compound/Class | Quenching Efficiency | Detection Limit | Proposed Mechanism | Reference |
| 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivatives | High | Picogram level | Photoinduced Electron Transfer (PET) | nih.gov |
| Imidazole-based fluorescent probes | High | 446 ppb | Not specified | rsc.org |
| Pyrazoline-based fluorescent probe | 82% | 1.1 μM | Fluorescence Resonance Energy Transfer (FRET) & PET | researchgate.netnih.gov |
Computational and Theoretical Studies on 1,3 Bis 1h Benzo D Imidazol 2 Yl Benzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of benzimidazole (B57391) derivatives. While specific DFT studies solely focused on 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene are not extensively reported, the principles can be inferred from studies on closely related molecules.
For instance, DFT calculations on similar bis(benzimidazole) ligands are used to optimize the molecular geometry and analyze the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 1: Computed Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄N₄ | nih.gov |
| Molecular Weight | 310.4 g/mol | nih.gov |
| XLogP3 | 4.5 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Exact Mass | 310.121846464 Da | nih.gov |
This table presents basic computed properties of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound. The rotational freedom around the single bonds connecting the benzimidazole units to the central phenyl ring allows the molecule to adopt various conformations.
MD simulations can track the temporal evolution of the molecule's geometry, providing insights into the preferred dihedral angles and the energy barriers between different conformational states. This is particularly important for understanding how the molecule might bind to a receptor or a metal center.
The planarity of the benzimidazole rings and their orientation with respect to the central benzene (B151609) ring are key structural features. Crystal structure data of related compounds, such as the 1,4-isomer, show significant twisting between the benzimidazole and central phenyl rings. nih.govresearchgate.netnih.gov For 1,4-bis(1H-benzimidazol-1-yl)benzene, the dihedral angles between the central benzene ring and the pendant benzimidazole ring systems are reported to be 46.60 (15)° and 47.89 (16)°. nih.gov In the solid state, intermolecular interactions, such as π-π stacking and hydrogen bonding, play a crucial role in stabilizing specific conformations. nih.govresearchgate.net MD simulations in different environments (e.g., in vacuum, in a solvent) can reveal the influence of these interactions on the conformational preferences.
Predictive Modeling of Structure-Activity and Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. For benzimidazole derivatives, QSAR studies have been employed to predict their potential as anticancer, antimicrobial, or antiviral agents. nih.gov
While a specific QSAR model for this compound is not available in the literature, the general approach involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a model that relates these descriptors to the observed activity or property. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature.
Such models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. For this compound, QSPR models could be developed to predict properties like solubility, melting point, or its performance as a ligand in catalytic applications based on its structural features.
Theoretical Insights into Coordination Behavior and Catalytic Pathways
The two benzimidazole units in this compound contain nitrogen atoms that can act as Lewis bases, making the molecule an excellent chelating ligand for a variety of metal ions. Theoretical studies can provide valuable insights into the coordination behavior of this ligand and the potential catalytic activity of its metal complexes.
DFT calculations can be used to model the structure of metal complexes with this compound, predicting the coordination geometry around the metal center and the strength of the metal-ligand bonds. The flexible nature of the ligand allows it to adopt different coordination modes, acting as a bidentate or a bridging ligand to form mononuclear or polynuclear complexes. mdpi.comnih.gov
For example, studies on coordination polymers involving similar bis(imidazole) ligands have shown the formation of two-dimensional grid-like structures. researchgate.net Theoretical calculations can help in understanding the factors that control the self-assembly of these supramolecular architectures.
Furthermore, computational methods can be employed to investigate the mechanisms of catalytic reactions involving metal complexes of this compound. By mapping the potential energy surface of a catalytic cycle, it is possible to identify the transition states and intermediates, and to calculate the activation barriers for each step. This information is crucial for designing more efficient catalysts. The coordination of bis(benzimidazole) ligands to metals like nickel has been explored in the context of Suzuki-Miyaura coupling reactions. acs.org Theoretical studies can elucidate the role of the ligand in stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle.
Advanced Analytical and Characterization Techniques in Research
X-ray Crystallography for Atomic-Level Structure Determination
X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the atomic arrangement within a crystalline solid. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural portrait of the molecule.
Single Crystal X-ray Diffraction for Molecular and Supramolecular Arrangements
Single crystal X-ray diffraction is the gold standard for determining the exact molecular structure and packing of a compound in its crystalline state. For 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene, this technique reveals the spatial orientation of the two benzimidazole (B57391) rings relative to the central benzene (B151609) ring, as well as the intricate network of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its supramolecular architecture.
Crystallographic studies have shown that the core structure of bis(benzimidazol-2-yl)benzene derivatives can be non-coplanar. For instance, in a related derivative, the dihedral angles between the central phenylene plane and the two benzimidazole rings were found to be 27.86° and 50.41°, respectively rsc.org. This deviation from planarity is a critical factor influencing the molecule's packing in the solid state and its potential to form specific host-guest complexes or coordination polymers.
The Crystallography Open Database (COD) contains several entries for this compound, providing detailed structural parameters. The data from these entries, including crystal system, space group, and unit cell dimensions, are crucial for researchers working on the solid-state properties of this compound.
| COD Entry ID | Crystal System | Space Group | Details |
|---|---|---|---|
| 2214966 | Monoclinic | P 1 21/c 1 | |
Unit Cell Parameters:
| |||
| 2216051 | Monoclinic | P 1 21/c 1 | |
| Unit Cell Parameters: a = 11.12 Å, b = 10.19 Å, c = 14.15 Å α = 90°, β = 110.21°, γ = 90° | |||
| 2217403 | Monoclinic | P 1 21/c 1 | |
| Unit Cell Parameters: a = 11.08 Å, b = 10.23 Å, c = 14.12 Å α = 90°, β = 110.43°, γ = 90° | |||
| 8102680 | Monoclinic | P 1 21/c 1 | |
| Unit Cell Parameters: a = 11.12 Å, b = 10.19 Å, c = 14.15 Å α = 90°, β = 110.21°, γ = 90° |
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification (e.g., MOFs)
Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly crucial in the field of Metal-Organic Frameworks (MOFs), where it is used to confirm the formation of the desired crystalline phase, assess sample purity, and study the stability of the framework under various conditions.
While specific examples of MOFs constructed from this compound are not extensively reported, the closely related linker, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), has been successfully employed in the synthesis of novel MOFs. The PXRD patterns of these TIBM-based MOFs are compared with simulated patterns from databases to confirm their crystal structure mdpi.com. For example, the PXRD pattern of TIBM-MOFs has been shown to be compatible with the simulated pattern of UiO-66, a well-known MOF structure mdpi.com. The sharpness and position of the diffraction peaks in a PXRD pattern provide information about the crystallinity and unit cell parameters of the bulk material. In the case of TIBM-MOFs synthesized with different metal ions such as Al, Cr, and Cu, PXRD analysis revealed distinct patterns, indicating the formation of different crystalline structures depending on the metal center mdpi.com. This demonstrates the utility of PXRD in identifying and characterizing new MOF phases.
Comprehensive Spectroscopic Characterization
Spectroscopic techniques are vital for elucidating the molecular structure and identifying the functional groups present in this compound. A combination of NMR, FT-IR, and mass spectrometry provides a detailed and complementary picture of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a derivative of this compound, the aromatic protons of the benzimidazole and the central benzene ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The proton of the N-H group in the imidazole (B134444) ring is also observable and its chemical shift can be sensitive to the solvent and concentration.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The quaternary carbons of the benzimidazole rings and the carbon atoms of the central benzene ring will have distinct chemical shifts. The carbon atom of the C=N bond in the imidazole ring is typically found in the range of δ 150-160 ppm.
For a bis-boronic derivative of this compound, the purity and identity were confirmed by ¹H, ¹³C, and ¹¹B NMR spectroscopy rsc.org.
| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| ¹H | ~7.0 - 8.5 | Aromatic protons (benzimidazole and central benzene ring) |
| ¹H | Variable (often broad) | N-H proton of imidazole |
| ¹³C | ~110 - 145 | Aromatic carbons |
| ¹³C | ~150 - 160 | C=N of imidazole |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational bands include:
N-H stretching: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the N-H group in the imidazole ring.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic rings are expected in the 1650-1450 cm⁻¹ region.
C-H bending: Out-of-plane C-H bending vibrations in the aromatic rings give rise to strong absorptions in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern of the benzene rings.
In a study of a bis-boronic derivative of this compound, IR-ATR spectroscopy was used to confirm its identity rsc.org. For the related TIBM linker, characteristic peaks for NH wagging (910 cm⁻¹), C=C (1420 cm⁻¹), C=N (1442 cm⁻¹ and 1610 cm⁻¹), and N-H (3448 cm⁻¹) have been reported mdpi.com.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3400 - 3200 |
| Aromatic C-H stretch | >3000 |
| C=N and C=C stretch | 1650 - 1450 |
| Aromatic C-H bend (out-of-plane) | 900 - 675 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₂₀H₁₄N₄, the expected molecular weight is approximately 310.35 g/mol .
In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 311. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in mass spectrometry can provide valuable structural information. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of the imidazole ring and the loss of small molecules like HCN. The fragmentation of the central benzene ring and the benzimidazole moieties would lead to a series of characteristic fragment ions, which can be used to confirm the connectivity of the molecule. For instance, the mass spectrum of a bis-boronic derivative of this compound was confirmed by ESI(-) mass spectrometry rsc.org.
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within molecules. For platinum(II) complexes incorporating 1,3-bis(benzimidazol-2'-yl)benzene (bzimb) ligands, the UV-vis spectra reveal important information about their electronic structure. The lowest-energy absorptions for these complexes are typically observed in the range of 401–435 nm. acs.org These absorptions are primarily attributed to a combination of intraligand (IL) π → π* transitions within the benzimidazole system and metal-to-ligand charge transfer (MLCT) transitions, specifically from the dπ orbitals of platinum to the π* orbitals of the benzimidazole ligand (dπ(Pt)→π*(bzimb)). acs.org
In the case of acetylide complexes of platinum with this ligand, ligand-to-ligand charge transfer (LLCT) transitions, from the π orbitals of the acetylide ligand to the π* orbitals of the benzimidazole ligand (π(C≡CR) → π*(bzimb)), also contribute to the absorption profile. acs.org The specific absorption wavelengths can be influenced by the substituents on the ligands. For instance, platinum(II) acetylide complexes display less intense absorptions around 390 nm and 434 nm. acs.org The introduction of a strong electron-withdrawing group like a nitro group on the acetylide can cause a slight blue shift in the lower energy absorption band to around 421 nm and an enhancement in its intensity. acs.org The study of an oxidovanadium(IV) complex with a derivative, 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene, also utilized UV-vis spectroscopy to investigate its interaction with calf thymus DNA. nih.gov
Table 1: UV-Visible Absorption Data for Platinum(II) Complexes of 1,3-Bis(benzimidazol-2'-yl)benzene Ligands
| Complex Type | Absorption Range (nm) | Attributed Transitions |
|---|---|---|
| General Pt(II) Complexes | 401–435 | IL [π → π(bzimb)] / MLCT [dπ(Pt)→π(bzimb)] acs.org |
Luminescence Spectroscopy for Photophysical Properties
Luminescence spectroscopy provides insights into the emissive properties of materials, which is critical for applications in areas like organic light-emitting diodes (OLEDs). Platinum(II) pincer complexes featuring 1,3-bis(N-substituted benzimidazol-2'-yl)benzene ligands exhibit notable phosphorescent properties. acs.org
These complexes are often characterized by strong luminescence in the solid state at room temperature. acs.org In degassed dichloromethane (CH2Cl2) solutions, many of these platinum complexes show impressive photoluminescence quantum efficiencies of approximately 0.13 and have long emission lifetimes in the microsecond range, which is indicative of phosphorescence from a triplet excited state. acs.org The ability to fine-tune the emission wavelength, lifetime, and quantum efficiency by modifying the cyclometalating and ancillary ligands makes these materials highly versatile. acs.org The significant luminescent properties of these complexes underscore their potential as bright phosphorescent materials for various applications, including the development of efficient OLEDs. acs.orgnih.gov
Table 2: Photophysical Properties of Pincer Platinum(II) Complexes with 1,3-Bis(benzimidazol-2'-yl)benzene Ligands in Solution
| Property | Value | Significance |
|---|---|---|
| Luminescence Quantum Yield (in degassed CH2Cl2) | ~0.13 | Indicates high emission efficiency acs.org |
Microscopic Techniques for Morphological and Nanostructural Analysis
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials. In the context of research involving benzimidazole-based compounds, SEM has been used to characterize the morphology of metal-organic frameworks (MOFs) synthesized from the related ligand 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM). mdpi.com This analysis is crucial for understanding the particle shape and size distribution of the synthesized MOF powders, which can influence their properties, such as gas adsorption capacity. mdpi.com Similarly, Field Emission Scanning Electron Microscopy (FE-SEM) was employed to analyze a nanocatalyst, Fe3O4@Silicapropyl@Vanillin/Thiamin, used in the synthesis of bis-benzo[d]imidazoles, providing essential information about the catalyst's surface structure. tandfonline.com
Transmission Electron Microscopy (TEM) for Nanoparticle Characterization
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is indispensable for characterizing the internal structure and size of nanoparticles. For instance, TEM was utilized to analyze the Fe3O4@Silicapropyl@Vanillin/Thiamin nanocatalyst, which is active in the synthesis of various benzimidazole derivatives. tandfonline.com This technique allows for direct visualization of the nanoparticles, confirming their size, shape, and dispersion, which are critical parameters for catalytic activity and stability.
Other Specialized Analytical Methods
Thermogravimetric Analysis (TGA) for Thermal Stability of Derivatives and Materials
Thermogravimetric Analysis (TGA) is a key technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature. TGA has been applied to study materials derived from benzimidazole-based ligands. For example, the thermal stability of MOFs synthesized using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as a linker was examined by heating samples to 800 °C under a nitrogen atmosphere. mdpi.com
The TGA curves for these TIBM-MOFs showed initial small mass drops between 50–150 °C, attributed to dehydration. mdpi.com Significant decomposition events occurred at higher temperatures, corresponding to the breakdown of the chelated imidazolium moieties. The onset of this major decomposition varied depending on the metal ion used: 300–500 °C for TIBM-Cu, 500–650 °C for TIBM-Al, and 400–600 °C for TIBM-Cr. mdpi.com This data indicates that the thermal stability of the MOF is highly dependent on the nature of the metal-ligand coordination. TGA is also used to characterize coordination polymers, providing essential data on their thermal robustness. researchgate.net
Table 3: Thermal Decomposition Data for TIBM-MOFs from TGA
| MOF | Dehydration Temperature Range (°C) | Main Decomposition Temperature Range (°C) |
|---|---|---|
| TIBM-Cu | 50–150 | 300–500 mdpi.com |
| TIBM-Al | 50–150 | 500–650 mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify each component in a mixture. In the context of this compound, HPLC is primarily employed to assess the purity of a synthesized batch. The technique separates the target compound from any unreacted starting materials, byproducts, or degradation products, ensuring that the material meets the stringent purity requirements for subsequent research and application.
The process involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential partitioning of the sample components between the mobile phase (the liquid solvent) and the stationary phase (the adsorbent material).
While HPLC is a standard method for the quality control of benzimidazole derivatives, specific, detailed protocols from research literature for this compound are not extensively published. However, commercial suppliers of this and related compounds often provide documentation certifying purity as determined by HPLC, indicating its routine use in industrial settings. For related benzimidazole compounds, reversed-phase columns (such as C18) are commonly used, with mobile phases typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Brunauer–Emmett–Teller (BET) Method for Surface Area and Porosity of Materials
The Brunauer–Emmett–Teller (BET) method is a critical analytical technique for measuring the specific surface area and porosity of materials. This analysis is particularly relevant when this compound or its derivatives are used as organic linkers to create porous structures like Metal-Organic Frameworks (MOFs). The surface area and pore size distribution are fundamental properties that dictate the material's capacity for applications such as gas storage, separation, and catalysis.
The analysis is performed by measuring the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures (77 K). By analyzing the gas adsorption isotherm, the specific surface area can be calculated.
In a study on novel MOFs synthesized using a structurally similar linker, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), the BET method was used to characterize their structural properties. The analysis revealed that all the synthesized MOFs possessed a microporous structure, as indicated by their Type I isotherm adsorption profiles. The specific surface area and pore volumes were determined, showing significant variations depending on the metal ion used in the framework. mdpi.com
The table below presents the structural properties of these TIBM-based MOFs as determined by the BET method. mdpi.com
Table 1: Structural Properties of TIBM-Based MOFs
| MOF Sample | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|
| TIBM-Al | 580 | 0.28 |
| TIBM-Cr | 890 | 0.43 |
| TIBM-Cu | 670 | 0.32 |
These results demonstrate the utility of the BET method in quantifying the impact of different metal precursors on the porosity of materials constructed from benzimidazole-based linkers. mdpi.com
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample of a chemical compound. The results are used to confirm the empirical formula of a newly synthesized substance by comparing the experimentally found elemental composition with the theoretically calculated values based on its proposed molecular formula.
For this compound, the molecular formula is C₂₀H₁₄N₄. nih.gov This formula allows for the calculation of the theoretical percentage of each element. An elemental analyzer combusts the sample in an oxygen-rich atmosphere, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.
The comparison between the calculated and experimentally found values serves as a crucial verification of the compound's identity and purity. For a pure sample, the found percentages should closely match the calculated values, typically within a ±0.4% margin, which is a standard for publication in chemical literature. mdpi.com
The table below shows the calculated elemental composition for this compound.
Table 2: Theoretical Elemental Composition of C₂₀H₁₄N₄
| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 240.22 | 77.40 |
| Hydrogen | H | 1.008 | 14.112 | 4.55 |
| Nitrogen | N | 14.007 | 56.028 | 18.06 |
| Total | 310.36 | 100.00 |
In research, these calculated values would be presented alongside the "Found" values obtained from the elemental analyzer to provide strong evidence for the successful synthesis of the target compound. mdpi.com
Future Directions and Emerging Research Avenues for 1,3 Bis 1h Benzo D Imidazol 2 Yl Benzene
Development of Novel Functional Derivatives with Tunable Properties
The core structure of 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene is a foundational scaffold for creating a vast library of novel functional derivatives. Future research is intensely focused on the strategic synthesis of new analogues where the properties are precisely tuned by introducing various functional groups. The goal is to modulate the electronic, steric, and solubility characteristics to optimize performance in specific applications.
A primary strategy involves the condensation of o-phenylenediamine (B120857) with aldehydes bearing different substituents. acs.org Research has shown that the electronic effects of these substituents, whether electron-donating (e.g., dimethoxy, diethoxy) or electron-withdrawing (e.g., trifluoromethyl, cyano), significantly influence the biological and photophysical properties of the resulting bis-benzimidazole compounds. acs.orgnih.gov For instance, the introduction of halogenated phenyl rings has been explored to enhance cytotoxic activity in potential anticancer agents. nih.gov Structure-activity relationship studies suggest that the position and nature of these substituents are critical; for example, bromo or fluoro groups at the 3-position of a phenyl ring have been found to be favorable for potent and selective cytotoxicity. nih.gov
Future work will likely expand this synthetic toolkit, exploring a wider range of functional groups and substitution patterns to fine-tune properties such as:
Luminescence: Modifying the aromatic system to control the emission wavelength and quantum yield for applications in organic light-emitting diodes (OLEDs) and sensors.
Solubility: Attaching groups like N-substituted piperazines or converting the derivatives into their hydrochloride salts to improve solubility in aqueous or organic media for biological and processing applications. nih.gov
Binding Affinity: Engineering derivatives with specific shapes and hydrogen-bonding capabilities to enhance binding to biological targets like DNA or specific enzymes. acs.org
This systematic derivatization, guided by computational modeling, will enable the creation of molecules with precisely tailored functionalities.
Integration into Multi-component Hybrid Functional Materials
The rigid and chelating nature of the bis(benzimidazole) structure makes it an excellent candidate for use as an organic linker in the construction of multi-component hybrid materials, most notably Metal-Organic Frameworks (MOFs). The future in this area lies in integrating this compound and its derivatives into these crystalline, porous structures to create materials with advanced capabilities.
A closely related compound, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), has been successfully used as a linker to synthesize novel MOFs with metal ions such as Cr, Cu, and Al. mdpi.com The imidazole (B134444) rings, with their secondary and tertiary amines, are crucial for coordinating with the metal centers. mdpi.com These TIBM-based MOFs have demonstrated significant potential for applications like CO2 capture, with TIBM-Cu showing a CO2 adsorption capacity of 3.60 mmol/g. mdpi.com
Emerging research will focus on:
Pore Engineering: Using derivatives of this compound with different lengths and geometries to control the pore size and surface area of MOFs for selective gas storage and separation.
Functionalized Frameworks: Incorporating functional groups onto the benzimidazole (B57391) linker before MOF assembly to introduce specific properties, such as catalytic activity or chemical sensing capabilities, directly into the framework.
Hybrid Nanocomposites: Integrating the benzimidazole core into hybrid systems with nanoparticles, such as Fe3O4, to create magnetically recoverable catalysts or materials with combined functionalities. tandfonline.com
The integration of these benzimidazole linkers into hybrid materials opens a pathway to designing highly sophisticated materials with tunable porosity and surface functionality for environmental and energy applications. mdpi.com
Advancement of Catalytic Systems for Sustainable Chemical Processes
The synthesis of this compound and its derivatives traditionally required harsh reaction conditions, such as the use of strong acids like polyphosphoric acid. mdpi.com A significant future direction is the development of advanced, sustainable catalytic systems that promote these syntheses under milder, more environmentally friendly conditions.
Recent research has made strides in this area, moving away from stoichiometric, corrosive reagents towards catalytic, recyclable alternatives. tandfonline.com Key advancements include:
Nano-catalysis: The use of zinc oxide nanoparticles (ZnO-NPs) has been shown to effectively catalyze the cyclocondensation reaction between o-phenylenediamine and aromatic aldehydes, resulting in higher yields and shorter reaction times. researchgate.net
Green Solvents: Performing the synthesis in water as a green solvent, facilitated by novel catalysts, reduces the reliance on volatile and toxic organic solvents. tandfonline.com
Mild Oxidizing Agents: Replacing harsh oxidizing agents with milder alternatives like sodium metabisulfite (B1197395) (Na2S2O5) in ethanol (B145695) represents a greener approach to the synthesis of bis-benzimidazoles. acs.orgnih.gov
Magnetically Recoverable Catalysts: The design of catalysts based on magnetic nanoparticles (e.g., Fe3O4@silicapropyl@vanillin/thiamin) allows for easy separation from the reaction mixture using an external magnet and enables recycling for multiple runs without a significant loss of efficiency. tandfonline.com
The future of catalysis in this field will involve the design of even more efficient, selective, and robust catalysts. The goal is to develop one-pot synthesis protocols that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption. tandfonline.com
| Catalyst System | Solvent | Key Advantages |
| Sodium Metabisulfite (Na2S2O5) | Ethanol/Water | Milder oxidizing agent, avoids harsh acidic conditions. nih.gov |
| ZnO Nanoparticles | - | High yield, shorter reaction time, recyclable catalyst. researchgate.net |
| Fe3O4@Silicapropyl@Vanillin/Thiamin | Water | Green solvent, magnetically recoverable, reusable for up to 7 runs. tandfonline.com |
This table is interactive. Click on the headers to sort.
Exploration of Targeted Therapeutic Applications and Controlled Drug Delivery Systems
The benzimidazole scaffold is a well-established pharmacophore present in numerous approved drugs. researchgate.net Derivatives of this compound are a focal point of research for developing new, targeted therapeutic agents, particularly in oncology and infectious diseases.
Bis-benzimidazoles are known to act as DNA minor groove-binding ligands, forming non-covalent interactions with AT-rich sequences of DNA. nih.gov This mechanism is a promising avenue for developing new anticancer agents. nih.gov Specific derivatives have shown potent activity by inhibiting human topoisomerase I, an enzyme critical for DNA replication, and by inducing cell cycle arrest at the G2/M phase in cancer cells. acs.orgnih.gov For instance, certain synthesized compounds exhibited 50% growth inhibition (GI50) in the micromolar to nanomolar range against a panel of 60 human cancer cell lines. acs.org
Future research is aimed at:
Enhanced Specificity: Designing derivatives that can selectively target specific DNA sequences or cancer-related proteins like tyrosine kinases (e.g., EGFR, HER2) and mTOR to reduce off-target effects. nih.gov
Adjuvant Therapy: Developing benzimidazole-based compounds as adjuvant therapies to combat antibiotic resistance. For example, derivatives have been designed as potent antagonists of the PqsR quorum sensing receptor in Pseudomonas aeruginosa, which reduces the expression of virulence genes. nih.govacs.org
Antiviral Agents: Creating novel derivatives as inhibitors of viral enzymes, such as HIV-1 integrase. nih.gov
Drug Delivery: Utilizing the unique chemical properties of these compounds to develop systems for controlled drug delivery, potentially by integrating them into larger carrier molecules or nanoparticles that can target specific tissues.
The development of these compounds as multi-targeted kinase inhibitors or as agents that can overcome drug resistance represents a significant frontier in medicinal chemistry. nih.gov
| Compound Class | Therapeutic Target | Notable Finding | Reference |
| Bis-benzimidazole Derivatives | Human Topoisomerase I / DNA | Compound 12b showed 50% inhibition of Hu Topo I at 16 μM. acs.org | acs.org |
| Benzylidenebenzohydrazide Hybrids | Multi-Kinase (EGFR, HER2, mTOR) | Compounds 6h and 6i emerged as potent multi-kinase inhibitors. nih.gov | nih.gov |
| Benzimidazolyl DKA Derivatives | HIV-1 Integrase | Compound 13g showed anti-HIV-1 activity with an EC50 value of 40 μM. nih.gov | nih.gov |
| 2-Aminobenzimidazole Derivatives | P. aeruginosa PqsR | Compound 6f acts as a potent PqsR antagonist at submicromolar concentrations. acs.org | acs.org |
This table is interactive. Users can view details by hovering over the compound names.
Innovation in Quantum Chemistry and Advanced Sensing Technologies
Quantum chemistry and computational modeling are becoming indispensable tools for accelerating the discovery and design of novel benzimidazole-based molecules. Density Functional Theory (DFT) studies provide deep insights into the electronic structure, stability, and reactivity of these compounds, guiding synthetic efforts toward molecules with desired properties. researchgate.netmdpi.com
Future research will increasingly leverage these computational approaches to:
Predict Molecular Properties: Accurately predict electronic transitions, charge distribution, and interaction energies to screen potential candidates for applications in electronics and sensing before their synthesis.
Understand Reaction Mechanisms: Elucidate the pathways of catalytic reactions to optimize conditions and design more efficient catalysts. researchgate.net
Analyze Tautomerism: Investigate the tautomeric equilibria within the imidazole rings, which is crucial for understanding their binding modes and chemical behavior in different environments. mdpi.com Single-crystal XRD analysis combined with computational studies can confirm the existence of specific tautomers in the solid state and analyze the intricate network of non-covalent interactions, such as hydrogen bonds. mdpi.com
The inherent photophysical properties of many benzimidazole derivatives, which often exhibit fluorescence, position them as promising candidates for advanced chemical sensors. The interaction with specific analytes (e.g., metal ions, anions, or biological molecules) can cause a detectable change in their absorption or emission spectra. acs.org Future innovations will focus on designing derivatives where this response is highly selective and sensitive, leading to the development of new fluorescent probes for environmental monitoring and medical diagnostics.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms aromatic proton environments (δ 7.2–8.5 ppm for benzimidazole protons) and quaternary carbons.
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 324).
- IR spectroscopy : Identifies N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
How to address contradictions in reported yields for similar benzoimidazole derivatives?
Advanced
Discrepancies often arise from:
- Catalyst choice : PPA/PA systems yield >85%, while solvent-based methods (e.g., DMF) may drop to 60–70%.
- Reaction time : Extended durations (≥8 hours) may degrade heat-sensitive intermediates.
- Substituent effects : Electron-withdrawing groups on the benzene core reduce cyclization efficiency. Validate protocols via control experiments and replicate literature conditions .
What biological applications are plausible for structurally related benzoimidazole compounds?
Basic
While direct data on this compound is limited, analogous derivatives exhibit:
- Antitumor activity : Quinoline-benzimidazole hybrids induce apoptosis via caspase-3 activation (IC₅₀ = 2.1–8.7 µM in HeLa cells).
- Antimicrobial properties : Thiazolidinone-benzimidazole conjugates show MIC values of 4–16 µg/mL against S. aureus .
What strategies enhance electronic or steric properties of this compound?
Q. Advanced
- Functionalization : Introduce electron-donating (e.g., –OCH₃) or withdrawing (–NO₂) groups at the benzene core to modulate π-π stacking or H-bonding.
- Metal coordination : Utilize the benzimidazole N-atoms to form complexes with transition metals (e.g., Ru or Cu) for catalytic or photophysical applications .
How is purity assessed during synthesis?
Q. Basic
- Recrystallization : Sequential washes with methanol remove unreacted diaminobenzene.
- Elemental analysis : Validate C, H, N content (e.g., C: 70.37%, H: 3.73%, N: 17.28% for C₂₀H₁₂N₄).
- HPLC : Use C18 columns (acetonitrile/water gradient) to confirm ≥98% purity .
How do substituents affect the compound’s stability under alkaline conditions?
Q. Advanced
- Electron-deficient cores : Derivatives with –CF₃ groups exhibit superior alkaline stability (t₁/₂ > 100 hours at pH 13) due to reduced nucleophilic attack.
- Steric shielding : Bulky substituents (e.g., perfluoropropane) protect the imidazole ring from hydroxide ion degradation .
What computational methods predict electronic properties of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity.
- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility in polar aprotic solvents (e.g., DMSO) .
How to design derivatives for specific material science applications?
Q. Advanced
- Liquid crystals : Attach alkoxy chains (e.g., –OC₁₂H₂₅) to enhance mesomorphic behavior.
- Organic semiconductors : Incorporate thiophene or pyridine rings to improve charge mobility (µ ≥ 0.1 cm²/V·s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
